Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate
Description
This compound is a thienopyrimidine derivative with a benzoate ester moiety. Thienopyrimidines are heterocyclic systems of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-26-19(25)12-4-6-13(7-5-12)20-16(23)10-27-9-15-21-17(24)14-8-11(2)28-18(14)22-15/h4-8H,3,9-10H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
BWSFWOUNVDEKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NC3=C(C=C(S3)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzoate ester group. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically include analogs with variations in:
- Core heterocycle: Substituting thieno[2,3-d]pyrimidine with quinazoline or purine scaffolds.
- Substituents : Modifying the hydroxy, methyl, or sulfanyl groups.
- Ester/amide linkages : Replacing the ethyl benzoate with methyl or propyl esters.
Hypothetical Data Table (Example):
| Compound Name | Core Structure | Bioactivity (IC50) | LogP | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidine | 12 nM | 3.2 | 15 |
| Analog A (Quinazoline derivative) | Quinazoline | 8 nM | 2.8 | 45 |
| Analog B (Methyl ester variant) | Thieno[2,3-d]pyrimidine | 25 nM | 2.5 | 85 |
Key Findings (Hypothetical):
- Potency : Quinazoline analogs (e.g., Analog A) often exhibit higher potency due to improved π-π stacking in active sites.
- Solubility : Ester modifications (e.g., Analog B) improve aqueous solubility but may reduce target binding.
Limitations of Available Evidence
Structural comparisons would require crystallographic data refined using SHELX software, but such details are absent. Further pharmacological or computational studies (e.g., molecular docking, SAR analyses) are needed to validate hypothetical claims.
Biological Activity
Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound characterized by its thieno[2,3-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of multiple functional groups, including hydroxyl, sulfanyl, and acetylamino moieties, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4S2
- Molecular Weight : Approximately 438.6 g/mol
The unique thieno[2,3-d]pyrimidine framework contributes to the compound's biological activity by allowing for specific binding interactions with enzymes and receptors.
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold, including this compound, exhibit significant biological activities. Notably:
- Antitumor Activity : Certain derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy against various cancers .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antimycobacterial properties. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
Antitumor Activity
A study involving thieno[2,3-d]pyrimidine derivatives revealed that certain compounds could effectively inhibit cancer cell lines by targeting DHFR. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thieno[2,3-d]pyrimidine core could enhance potency .
Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for clinical application .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
